molecular formula C25H34N2O2 B11548843 4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide

4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B11548843
M. Wt: 394.5 g/mol
InChI Key: RFERVOUARFUCAM-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-(2,6-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a decanoylamino group and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Decanoylamino Group: The decanoylamino group can be introduced by reacting the benzamide core with decanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-(2,6-dimethylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(Decanoylamino)-N-(2,6-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexanoylamino)-N-(2,6-dimethylphenyl)benzamide: Similar structure but with a shorter hexanoylamino group.

    4-(Octanoylamino)-N-(2,6-dimethylphenyl)benzamide: Similar structure but with an octanoylamino group.

    4-(Dodecanoylamino)-N-(2,6-dimethylphenyl)benzamide: Similar structure but with a longer dodecanoylamino group.

Uniqueness

4-(Decanoylamino)-N-(2,6-dimethylphenyl)benzamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The length of the decanoylamino group can influence the compound’s lipophilicity, stability, and interaction with molecular targets.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C25H34N2O2/c1-4-5-6-7-8-9-10-14-23(28)26-22-17-15-21(16-18-22)25(29)27-24-19(2)12-11-13-20(24)3/h11-13,15-18H,4-10,14H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

RFERVOUARFUCAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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